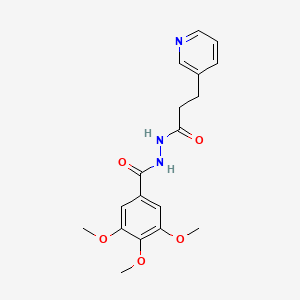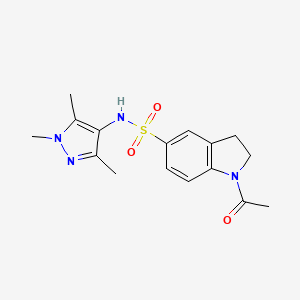
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazepines and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of COX-2, a key enzyme involved in the production of inflammatory mediators. It also inhibits the activity of certain signaling pathways, such as NF-κB and MAPK, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone have been extensively studied in various in vitro and in vivo models. This compound has been shown to exhibit significant anti-inflammatory and anti-cancer effects, as well as cardiovascular protective effects. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its ability to target multiple signaling pathways involved in disease progression. However, the limitations of using this compound include its potential toxicity and lack of specificity for certain targets.
Zukünftige Richtungen
There are several future directions for the scientific research on 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone. These include further investigation into its potential use in the treatment of cardiovascular diseases, neurological disorders, and cancer. Additionally, the development of more specific and potent analogs of this compound could lead to improved therapeutic efficacy and reduced toxicity. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans could lead to its eventual clinical use.
Synthesemethoden
The synthesis of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone involves the reaction of furan-2-carbaldehyde with 2-aminothiophenol in the presence of a catalyst. The resulting intermediate is then treated with chloroacetyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone have been extensively studied in various scientific research studies. This compound has been shown to exhibit significant anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and arrhythmias.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-14(12-6-3-9-17-12)15-8-4-10-18-13-7-2-1-5-11(13)15/h1-3,5-7,9H,4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTZOQKXQNTVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2SC1)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(furan-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462747.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7462753.png)
![3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7462771.png)
![4-chloro-N-[3-[[(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]methyl]phenyl]benzamide](/img/structure/B7462775.png)
![4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid](/img/structure/B7462783.png)

![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)

![N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)


![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)

![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)